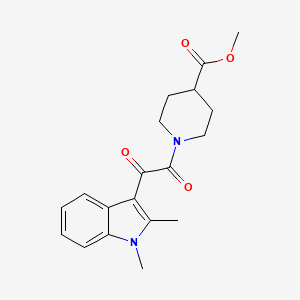

![molecular formula C13H12BrN3O3S2 B2481431 4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide CAS No. 1797094-41-7](/img/structure/B2481431.png)

4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex sulfonamide compounds often involves multistep reactions that yield heterocyclic systems with significant biological activity. Techniques such as tandem deprotonation-cyclization and electrocyclization play crucial roles in forming these compounds. For instance, allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes react with superbase to form polyfunctionalized 4,5-dihydro-1,3-thiazoles and seven-membered azaheterocycles through a competitive deprotonation-cyclization process (Nedolya et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including the compound , is characterized through techniques like Density Functional Theory (DFT) calculations and spectroscopic methods (e.g., 1H NMR, FT-IR). These studies provide insights into the electronic, spectroscopic properties, and conformational stability of the molecules, which are essential for understanding their reactivity and potential biological activities (Akram et al., 2019).

Chemical Reactions and Properties

Sulfonamide compounds engage in a variety of chemical reactions, reflecting their versatile chemical properties. Their reactivity can be tailored through structural modifications, enabling the formation of diverse heterocyclic compounds. For example, the introduction of substituents at strategic positions allows for the synthesis of compounds with potential inhibitory activity against enzymes like carbonic anhydrase, showcasing the chemical adaptability and utility of sulfonamides in medicinal chemistry (Gawad et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application in various fields. X-ray crystallography, for instance, offers detailed insights into the molecular arrangements and intermolecular interactions, which are pivotal for understanding the compound's stability, reactivity, and potential as a drug candidate. Studies employing Hirshfeld surface analysis further elucidate the nature of these intermolecular interactions, providing a comprehensive view of the compound's physical characteristics (Naveen et al., 2017).

Applications De Recherche Scientifique

Photodynamic Therapy Applications

- Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy, a cancer treatment method. These compounds, including a derivative similar to 4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide, exhibit properties useful for Type II photosensitizers, with high singlet oxygen quantum yield and good fluorescence properties. (Pişkin, Canpolat & Öztürk, 2020)

Synthesis of Novel Compounds

- Nedolya et al. (2015) explored the synthesis of new seven-membered azaheterocycles, including derivatives of 4,5-dihydro-1,3-thiazoles, via a process involving benzylsulfanyl-substituted 2-aza-1,3,5-trienes. These compounds could potentially include structures related to this compound. (Nedolya, Tarasova, Albanov & Trofimov, 2015)

Applications in Material Science

- Mohamed et al. (2020) designed benzenesulfonamides with thiazole azodyes, which were utilized for UV protection and antimicrobial treatment of cotton fabrics. These compounds, structurally related to this compound, demonstrate the potential use of such compounds in textile and material science. (Mohamed, Abdel-Wahab & Fahmy, 2020)

Applications in Drug Discovery

- Vulpetti et al. (2006) reported on the discovery of potent CDK2 inhibitors for potential therapeutic use. A compound structurally similar to this compound showed notable activity, highlighting the compound's relevance in the field of drug discovery and development. (Vulpetti, Casale, Roletto, Amici, Villa & Pevarello, 2006)

Catalytic and Synthetic Chemistry

- Davis & Forrester (1999) developed thiazolium-ion-based organic ionic liquids, which facilitate the benzoin condensation of benzaldehyde. This research provides insights into the catalytic roles of thiazole derivatives, potentially including those structurally related to this compound. (Davis & Forrester, 1999)

Mécanisme D'action

Target of Action

The primary target of the compound “4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide” is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, particularly under conditions of DNA damage .

Mode of Action

This interaction could potentially lead to changes in the cell cycle regulation, DNA repair mechanisms, and cell survival pathways .

Biochemical Pathways

Given its target, it is likely to impact pathways related to cell cycle regulation and dna repair . The downstream effects of these changes could include alterations in cell proliferation and survival, particularly in response to DNA damage .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its impact on the Serine/threonine-protein kinase Chk1 . By influencing the function of this protein, the compound could potentially affect cell cycle progression, DNA repair processes, and cell survival .

Propriétés

IUPAC Name |

4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O3S2/c14-8-3-5-9(6-4-8)22(19,20)17-13-16-10-2-1-7-15-12(18)11(10)21-13/h3-6H,1-2,7H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWRBFAQZNOFHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2481350.png)

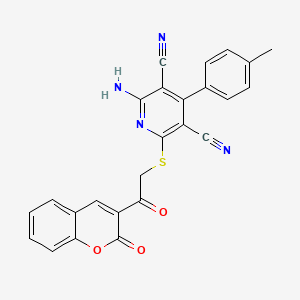

![2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481351.png)

![(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2481352.png)

![N-[3-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2481354.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2481358.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2481359.png)

![2-(2-Ethyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2481360.png)

![spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one](/img/structure/B2481361.png)

![[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2481365.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2481366.png)

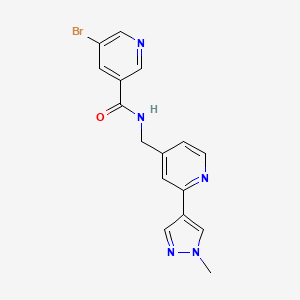

![(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2481368.png)